molecular formula C17H18O2 B14224059 4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol CAS No. 823175-31-1

4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol

Katalognummer: B14224059
CAS-Nummer: 823175-31-1
Molekulargewicht: 254.32 g/mol
InChI-Schlüssel: QJTYINXZLARERP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol is an organic compound that features a methoxy group attached to a phenyl ring, which is further connected to a phenylbutenol structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol can be achieved through several methods. One common approach involves the aldol condensation reaction. This reaction typically involves the condensation of p-anisaldehyde (4-methoxybenzaldehyde) with acetophenone under basic conditions to form the desired product . The reaction conditions often include the use of a base such as potassium hydroxide in a solvent like ethanol, followed by recrystallization to purify the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and phenyl rings play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxyphenol: Shares the methoxyphenyl group but lacks the extended butenol structure.

    4-Methoxyphenylacetic acid: Contains a methoxyphenyl group attached to an acetic acid moiety.

    4-Methoxyamphetamine: Features a methoxyphenyl group with an amphetamine backbone.

Uniqueness

4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol is unique due to its combination of a methoxyphenyl group with a phenylbutenol structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

823175-31-1

Molekularformel

C17H18O2

Molekulargewicht

254.32 g/mol

IUPAC-Name

4-(4-methoxyphenyl)-4-phenylbut-3-en-1-ol

InChI

InChI=1S/C17H18O2/c1-19-16-11-9-15(10-12-16)17(8-5-13-18)14-6-3-2-4-7-14/h2-4,6-12,18H,5,13H2,1H3

InChI-Schlüssel

QJTYINXZLARERP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=CCCO)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.